1-(4-methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Description
The compound 1-(4-methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea (molecular formula: C₁₁H₁₁N₃OS) features a urea core (-NC(=O)N-) bridging a 4-methylphenyl group and a piperidin-4-yl moiety substituted with a 1,3-thiazol-2-yl ring. Its SMILES notation is CC1=CC=C(C=C1)NC(=O)NC2=NC=CS2, and the InChIKey is SCKHIOSDMOKXAB-UHFFFAOYSA-N . This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse biological interactions, particularly in kinase inhibition or enzyme modulation.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-2-4-13(5-3-12)18-15(21)19-14-6-9-20(10-7-14)16-17-8-11-22-16/h2-5,8,11,14H,6-7,9-10H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQZTZFASPQXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features a thiazole ring , a piperidine moiety , and an urea functional group . This unique combination allows for diverse interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study demonstrated that similar thiazole-containing compounds possess significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 1-(4-Methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea | TBD | S. aureus, E. coli |
| Similar Thiazole Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. For instance, thiazole derivatives have been shown to inhibit certain phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways .
Study on Anticancer Activity
A recent investigation into the anticancer properties of thiazole derivatives indicated that compounds similar to 1-(4-Methylphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea exhibited selective cytotoxicity against cancer cell lines. The study reported IC50 values indicating effective growth inhibition in various cancer types, suggesting potential for further development as an anticancer agent .
Neurotoxicity Assessment
Analogous compounds have been evaluated for neurotoxic effects via monoamine oxidase (MAO) interaction studies. The findings suggest that while some analogs are weak substrates for MAO-A, they may exhibit neurotoxic properties when oxidized by MAO-B, highlighting the importance of structural modifications in determining biological activity .
Comparison with Similar Compounds
Urea Derivatives with Varied Aryl Substituents
Compounds sharing the urea-thiazole-piperidine scaffold but differing in aryl substituents demonstrate how electronic and steric effects influence properties:
Key Observations :
Modifications to the Piperidine Ring
Alterations to the piperidine moiety significantly impact physicochemical and pharmacological profiles:
Key Observations :
Sulfonyl and Sulfonamide Analogues
Sulfonyl modifications introduce polar functional groups, altering solubility and target engagement:
Key Observations :
- The target compound lacks sulfonyl groups, prioritizing lipophilicity for membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
